Welcome to the BenchChem Online Store!
molecular formula C10H10BrN B8488899 4-(3-Bromophenyl)butanenitrile

4-(3-Bromophenyl)butanenitrile

Cat. No. B8488899
M. Wt: 224.10 g/mol
InChI Key: BNNBPTYVXASSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07795236B2

Procedure details

3-(3-Bromophenyl)propane-1-ol (0.59 g), triethylamine (0.57 mL) and 4-dimethylaminopyridine (0.03 g) were dissolved in dichloromethane (6.8 mL), p-toluenesulfonyl chloride (0.62 g) was added, and the resulting mixture was stirred at room temperature for 15 hours. The reaction mixture was partitioned between ethyl acetate (35 mL) and 10% aqueous citric acid (10 mL) The organic layer was washed with brine (10 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was dissolved in dimethylsulfoxide (9.1 mL), sodium cyanide (0.17 g) was added, and the resulting mixture was stirred at 50° C. for 24 hours. The reaction mixture was partitioned between ethyl acetate (55 mL) and water (30 mL) The organic layer was washed with brine (10 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the title compound (0.59 g).
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
catalyst
Reaction Step One
Quantity
6.8 mL
Type
solvent
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][CH2:10]O)[CH:5]=[CH:6][CH:7]=1.[CH2:12]([N:14](CC)CC)C.C1(C)C=CC(S(Cl)(=O)=O)=CC=1>CN(C)C1C=CN=CC=1.ClCCl>[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][CH2:10][C:12]#[N:14])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.59 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CCCO
Name
Quantity
0.57 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.03 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
6.8 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.62 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate (35 mL) and 10% aqueous citric acid (10 mL) The organic layer
WASH
Type
WASH
Details
was washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dimethylsulfoxide (9.1 mL)
ADDITION
Type
ADDITION
Details
sodium cyanide (0.17 g) was added
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 50° C. for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate (55 mL) and water (30 mL) The organic layer
WASH
Type
WASH
Details
was washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)CCCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.59 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.